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molecular formula C18H31NO2 B8628764 N,N-Di(6-hydroxyhexyl)aniline CAS No. 120654-38-8

N,N-Di(6-hydroxyhexyl)aniline

Cat. No. B8628764
M. Wt: 293.4 g/mol
InChI Key: JXJSVFDKQKVUET-UHFFFAOYSA-N
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Patent
US07094929B2

Procedure details

A mixture of 9.3 g (100 mmol) freshly distilled aniline, 30.0 g (220 mmol) 6-chloro-1-hexanol and 30.4 g (220 mmol) potassium carbonate were heated in 50 ml of n-butanol under reflux for 4 days. After cooling the solids were filtered of and the solvent is removed in vacuum. Purification by liquid chromatography (ethyl acetate/hexane 2:1) afforded 17.6 g (60%) of a colorless oil.1 H-NMR (400 MHz, CDCl3): δ=7.18 (m, 2H), 6.61 (m, 3H), 3.91 (t, J=6.4 Hz, 4H), 3.67 (t, J=6.4 Hz, 4H), 1.90–1.77 (m, 4H), 1.70–1.53 (m, 4H), 1.50–1.31 (m, 8H). 13C-NMR (100 MHz, CDCl3); 148.19, 129.31, 115.33, 111.86, 62.793, 51.06, 32.78, 27.30, 27.05, 25.76. EI-MS: 293 (M+), 206 (M+-C5H10OH), 120 (M+-2 C5H10OH). Calcd for C18H31NO2: C, 79.67; H, 10.65; N, 4.77; O, 10.90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15].[C:16](=[O:19])([O-])[O-].[K+].[K+]>C(O)CCC>[OH:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][N:1]([CH2:4][CH2:3][CH2:2][CH2:7][CH2:6][CH2:16][OH:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
30 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
30.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solids
FILTRATION
Type
FILTRATION
Details
were filtered of and the solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuum
CUSTOM
Type
CUSTOM
Details
Purification by liquid chromatography (ethyl acetate/hexane 2:1)

Outcomes

Product
Name
Type
product
Smiles
OCCCCCCN(C1=CC=CC=C1)CCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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